molecular formula C8H4Cl2N2O B8373195 (2,4-Dichlorophenyl)-hydroxyiminoacetonitrile

(2,4-Dichlorophenyl)-hydroxyiminoacetonitrile

Cat. No. B8373195
M. Wt: 215.03 g/mol
InChI Key: XDFJFHBOTSEFLD-UHFFFAOYSA-N
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Patent
US09200008B2

Procedure details

Under an ice cooling, sodium methoxide (2.70 g) was dissolved in methanol (100 ml), and 2,4-dichlorophenylacetonitrile (9.30 g, 50 mmol) and isoamyl nitrite (5.85 g) were added thereto. The mixture was stirred for 18 hours at a room temperature. The solvent was distilled off, and the residue was crystallized by adding diethyl ether (100 ml) to the residue. The resulting crystal was separated by filtration and azeotropically dried with benzene to give the title compound (9.68 g, 90%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
5.85 g
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Cl:4][C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:6]=1[CH2:12][C:13]#[N:14].[N:15](OCCC(C)C)=[O:16]>CO>[Cl:4][C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:6]=1[C:12](=[N:15][OH:16])[C:13]#[N:14] |f:0.1|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9.3 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)CC#N
Name
Quantity
5.85 g
Type
reactant
Smiles
N(=O)OCCC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was crystallized
ADDITION
Type
ADDITION
Details
by adding diethyl ether (100 ml) to the residue
CUSTOM
Type
CUSTOM
Details
The resulting crystal was separated by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
azeotropically dried with benzene

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(C#N)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 9.68 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.